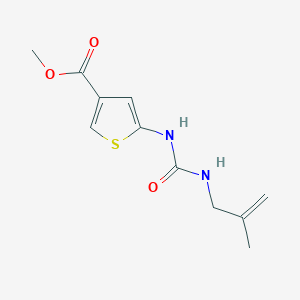
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine, also known as ETH-AM-1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a cyclohexylamine derivative that contains an oxazole ring and an ethylsulfanyl group. The purpose of
Wissenschaftliche Forschungsanwendungen
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has shown potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential drug candidate for the treatment of neurological disorders. Studies have shown that this compound has a neuroprotective effect and can reduce brain damage caused by ischemia-reperfusion injury. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been investigated for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Wirkmechanismus
The mechanism of action of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the inflammatory response. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation, which are both involved in the pathogenesis of various diseases. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to increase the expression of certain genes involved in cell survival and growth. In animal models, this compound has been shown to reduce brain damage caused by ischemia-reperfusion injury and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and can be produced using standard laboratory equipment and procedures. However, there are also some limitations to using 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for the research of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine. One area of interest is its potential use in the treatment of neurological disorders, such as stroke and traumatic brain injury. Additionally, more research is needed to determine the optimal dosage and administration route for this compound. Furthermore, the mechanism of action of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine needs to be further elucidated to fully understand its effects in vivo. Finally, the potential use of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine in cancer therapy needs to be further investigated to determine its efficacy and safety.
Synthesemethoden
The synthesis of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine involves the reaction of 2-ethylsulfanyl-N-cyclohexylcarboxamide with chloroacetic acid and sodium hydroxide to form the oxazole ring. This reaction is followed by the reduction of the resulting intermediate with sodium borohydride to produce 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine. The synthesis of this compound has been reported in several scientific publications and can be carried out using standard laboratory equipment and procedures.
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-2-16-12-6-4-3-5-11(12)13-9-10-7-8-15-14-10/h7-8,11-13H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDSSJLNAQVRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1NCC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)
![2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633728.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)
![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)

![3-cyclopropyl-1-[2-[5-(2-fluorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7633750.png)
![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)